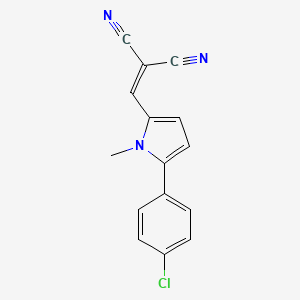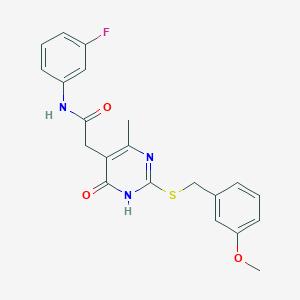![molecular formula C14H10Cl3NOS B2391559 2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-58-3](/img/structure/B2391559.png)
2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide, otherwise known as 2-chloro-N-(2,4-dichlorophenyl)sulfanilamide, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as biomedical and pharmaceutical research. This compound has been studied for its ability to act as a potent inhibitor of several enzymes and proteins, making it a promising tool for drug development.
科学的研究の応用
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide has been studied for its potential applications in various fields, such as drug development and biomedical research. This compound has been found to act as a potent inhibitor of several enzymes and proteins, such as human cytochrome P450 3A4 and CYP2D6, making it a promising tool for drug development. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential therapeutic agent for the treatment of infectious diseases.
作用機序
The mechanism of action of 2-chloro-N-(2,4-dichlorophenyl)sulfanilamide is not yet fully understood. However, it is believed to bind to the active site of the enzyme or protein it is targeting, which results in the inhibition of its activity. Additionally, it has been shown to interact with several other molecules, such as DNA and RNA, which could potentially explain its antimicrobial and antifungal properties.
Biochemical and Physiological Effects
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins, such as human cytochrome P450 3A4 and CYP2D6, which can lead to changes in the metabolism of drugs and other compounds. Additionally, it has been shown to have antimicrobial and antifungal properties, which could potentially be used to treat infectious diseases.
実験室実験の利点と制限
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it ideal for use in large-scale experiments. Additionally, it has a relatively low toxicity, making it safe to use in laboratory settings. However, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain research applications.
将来の方向性
There are several potential future directions for research involving 2-chloro-N-(2,4-dichlorophenyl)sulfanilamide. One potential direction is to further study its mechanism of action in order to better understand how it interacts with various enzymes and proteins. Additionally, further research could be done to explore its potential applications in drug development and biomedical research. Additionally, it could be studied for its potential therapeutic benefits in the treatment of infectious diseases. Finally, further research could be done to explore its potential as a pesticide and herbicide.
合成法
2-chloro-N-(2,4-dichlorophenyl)sulfanilamide can be synthesized using several different methods. The most commonly used method is a reaction between 2-chlorobenzyl chloride and 2,4-dichlorophenylsulfanilamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out at room temperature and is followed by the addition of a solvent, such as ethanol or water, to facilitate the reaction. The product of this reaction is then purified by column chromatography or recrystallization.
特性
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-5-6-12(11(17)7-9)18-14(19)8-20-13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXOEQGSODYII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[1-(3-methoxypropyl)-1H-pyrazol-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2391477.png)
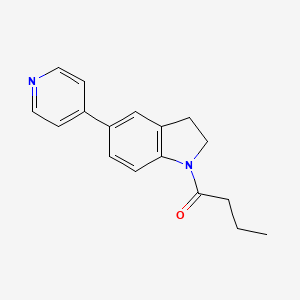
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2391479.png)
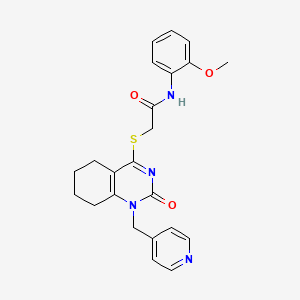
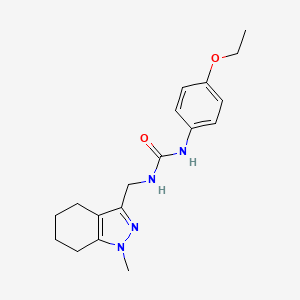
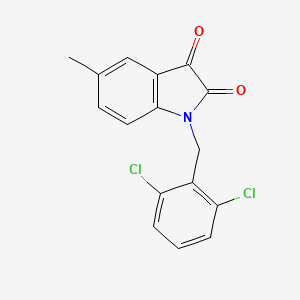

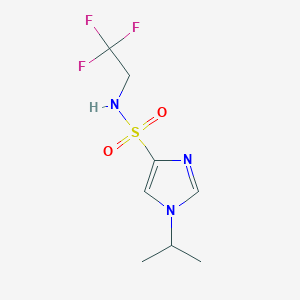

![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)
